molecular formula C33H35FN2O6 B1311709 Orthohydroxyatorvastatin CAS No. 214217-86-4

Orthohydroxyatorvastatin

Cat. No. B1311709
M. Wt: 574.6 g/mol
InChI Key: CZBPKFICAYVHHM-JWQCQUIFSA-N
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Description

Orthohydroxyatorvastatin is a synthetic derivative of Atorvastatin , a well-established and extensively prescribed statin compound exhibiting remarkable potential in attenuating aberrantly elevated cholesterol levels . It is a metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor .


Synthesis Analysis

A method was developed and validated using liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of Atorvastatin (ATV) and its major metabolite Orthohydroxyatorvastatin . The sample preparation involved a liquid–liquid extraction without chlorinated solvents .


Molecular Structure Analysis

Orthohydroxyatorvastatin has a molecular formula of C33H35FN2O6 . Its average mass is 574.639 Da and its mono-isotopic mass is 574.247925 Da .


Chemical Reactions Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . They comprise global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .


Physical And Chemical Properties Analysis

Orthohydroxyatorvastatin has a melting point of 132-134ºC . Its density is 1.3±0.1 g/cm3 . The boiling point is 741.9±60.0 °C at 760 mmHg .

Scientific Research Applications

Enhancing Bone Repair

Orthohydroxyatorvastatin, as part of statins like simvastatin encapsulated in poly(lactic-co-glycolic acid)/hydroxyapatite (SIM/PLGA/HAp) microspheres, has been investigated for its application in enhancing bone repair. In a study by Tai et al. (2013), simvastatin was found to significantly stimulate callus formation, increase neovascularization, and enhance cell ingrowth in grafted necrotic bone, suggesting its potential as an osteoinductive agent to treat osteonecrosis or in combination with osteoconductive scaffolds for severe bone defects (Tai et al., 2013).

Inhibiting Osteoclastogenesis and Tooth Movement

Orthohydroxyatorvastatin, through the action of atorvastatin, has been researched for its effects on orthodontic tooth movement (OTM) and osteoclastogenesis. A study demonstrated that atorvastatin significantly reduced OTM and osteoclast counts in rats, indicating its utility in managing orthodontic treatments and bone resorption processes (Dolci et al., 2018).

Neuroprotective Effects in Parkinson's Disease Models

Statins, including simvastatin, have been identified for their neuroprotective effects. Yan et al. (2011) found that simvastatin ameliorated anxiety-like activity and restored the expression of NMDA receptors in rat models of Parkinson's disease, suggesting a potential therapeutic application for neurodegenerative diseases through modulation of NMDA receptors and anti-inflammatory actions (Yan et al., 2011).

Cardiovascular Disease and Aortic Stenosis

Research has explored the role of statins like rosuvastatin in slowing the progression of aortic stenosis. A study by Moura et al. (2007) provided evidence that rosuvastatin treatment targeted at lowering serum LDL cholesterol could slow the hemodynamic progression of aortic stenosis, presenting a novel approach for managing this condition (Moura et al., 2007).

Osteoporosis and Bone Health

Statins have been linked to protection against osteoporosis by reducing oxidative stress and restoring nitric oxide formation, as demonstrated in aged and ovariectomized rats. This suggests that statins may have beneficial effects beyond cholesterol lowering, including enhancing bone health and potentially preventing osteoporosis (Yin et al., 2012).

Safety And Hazards

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPKFICAYVHHM-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orthohydroxyatorvastatin

CAS RN

214217-86-4
Record name Orthohydroxyatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORTHOHYDROXYATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Caro, T Prueksaritanont, CM Fandozzi… - Clinical Drug …, 2021 - Springer
Background Many people infected with hepatitis C virus have comorbidities, including hypercholesterolemia, that are treated with statins. In this study, we evaluated the drug–drug …
Number of citations: 3 link.springer.com
D Guillén, F Cofán, E Ros, O Millán, M Cofán… - Molecular Diagnosis & …, 2010 - Springer
… The results of our study showed that atorvastatin and orthohydroxyatorvastatin plasma concentrations in the renal transplant recipients were significantly higher than those in the …
Number of citations: 8 link.springer.com
C Shimizu, J Kim, M He, AH Tremoulet… - Journal of the …, 2022 - Am Heart Assoc
… Pharmacokinetic analysis from the statin clinical trial showed that levels of atorvastatin and its metabolite, orthohydroxyatorvastatin, reached a peak 1 to 2 hours after an oral dose and …
Number of citations: 2 www.ahajournals.org
P Nestel - Side Effects of Drugs Annual, 2011 - Elsevier
Publisher Summary This chapter presents the studies of the effects of drugs that affect lipid metabolism. Serious myopathy has been studied in a systematic review of PubMed listed …
Number of citations: 1 www.sciencedirect.com
V Guirao Salguero… - …, 2010 - LIPPINCOTT WILLIAMS & WILKINS …
Number of citations: 0
СВ Буянова - Вестник Витебского государственного …, 2012 - cyberleninka.ru
… with coronary heart disease was noted, except for the content of VLDL and HDL atorvastatin, differences in the content of which were not revealed and that of orthohydroxyatorvastatin …
Number of citations: 1 cyberleninka.ru
M Líška - 2008 - dspace.cuni.cz
10 Abstrakty 10.1 Analýza atorvastatinu metódou kvapalinovej chromatografie s využitím fluorescenčnej derivatizacie Hlavným cieľom tejto práce bolo vyvinúť metódu stanovenia …
Number of citations: 0 dspace.cuni.cz
J Juchelka - 2014 - dspace.cuni.cz
Univerzita Karlova v Praze, Farmaceutická fakulta v Hradci Králové Katedra analytické chemie Kandidát: Jan Juchelka Školitel: doc. PharmDr. Lucie Nováková, Ph.D. Název diplomové …
Number of citations: 0 dspace.cuni.cz

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